![molecular formula C36H16F22IrN4P-3 B12303403 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “2-(2,4-difluorobenceno-6-id-1-il)-5-(trifluorometil)piridina;iridio;4-(trifluorometil)-2-[4-(trifluorometil)piridin-2-il]piridina;hexafluorofosfato” es un complejo organometálico complejo. Presenta una combinación de anillos aromáticos fluorados y ligandos de piridina coordinados a un centro de iridio, con hexafluorofosfato como contraión. Tales compuestos a menudo son de interés en campos como la catálisis, la ciencia de los materiales y la química medicinal debido a sus propiedades químicas únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implique múltiples pasos, incluida la preparación de los ligandos aromáticos fluorados y de piridina, seguida de la coordinación al centro de iridio. Las condiciones de reacción típicas podrían incluir:
Síntesis de ligandos: Reacciones de fluoración utilizando reactivos como Selectfluor o N-fluorobenzenosulfonimida (NFSI).
Coordinación al iridio: Uso de precursores de iridio como tricloruro de iridio o acetilacetonato de iridio en presencia de los ligandos en condiciones de atmósfera inerte (por ejemplo, nitrógeno o argón).
Métodos de producción industrial
Los métodos de producción industrial escalarían la síntesis de laboratorio, centrándose en optimizar el rendimiento, la pureza y la rentabilidad. Esto podría implicar:
Química de flujo continuo: Para mejorar la eficiencia de la reacción y el control.
Técnicas de purificación: Como la cristalización, la cromatografía o la recristalización para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varios tipos de reacciones, que incluyen:
Oxidación: Potencialmente formando complejos de mayor estado de oxidación.
Reducción: Reduciendo el centro de iridio o los ligandos.
Sustitución: Reacciones de intercambio de ligandos con otras especies coordinantes.
Reactivos y condiciones comunes
Oxidación: Uso de agentes oxidantes como el peróxido de hidrógeno o los perácidos.
Reducción: Uso de agentes reductores como el borohidruro de sodio o la hidracina.
Sustitución: Intercambio de ligandos utilizando otros derivados de piridina o fosfinas.
Productos principales
Los productos principales dependerían de las reacciones específicas, pero podrían incluir:
Complejos oxidados: Con diferentes estados de oxidación del iridio.
Complejos reducidos: Con entornos de ligandos alterados.
Complejos sustituidos: Presentando nuevos ligandos en lugar de los originales.
Aplicaciones Científicas De Investigación
Química
Catálisis: Como catalizador en transformaciones orgánicas, incluida la hidrogenación, la activación de C-H y las reacciones de acoplamiento cruzado.
Ciencia de los materiales: En el desarrollo de materiales avanzados, como diodos emisores de luz (LED) y células fotovoltaicas.
Biología y medicina
Desarrollo de fármacos: Uso potencial en el diseño de nuevos productos farmacéuticos debido a su reactividad y estabilidad únicas.
Bioimagen: Como una sonda para la obtención de imágenes de sistemas biológicos, dadas sus posibles propiedades luminiscentes.
Industria
Fabricación química: En la síntesis de productos químicos finos e intermedios.
Aplicaciones ambientales: Como catalizador para procesos de remediación ambiental.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implicaría:
Objetivos moleculares: Interacción con sustratos específicos o moléculas biológicas.
Vías involucradas: Ciclos catalíticos en reacciones químicas o vías de señalización en sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(2,4-Difluorofenil)piridina: Un análogo más simple sin el centro de iridio.
Derivados de trifluorometilpiridina: Compuestos con estructuras similares de piridina fluorada.
Complejos de iridio: Otros compuestos organometálicos basados en iridio con diferentes ligandos.
Propiedades
Fórmula molecular |
C36H16F22IrN4P-3 |
|---|---|
Peso molecular |
1145.7 g/mol |
Nombre IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1; |
Clave InChI |
ABYRRBVUWQVBSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


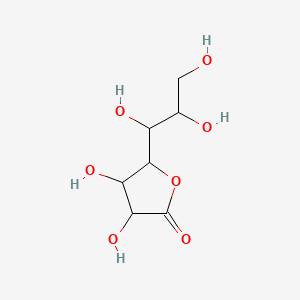
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
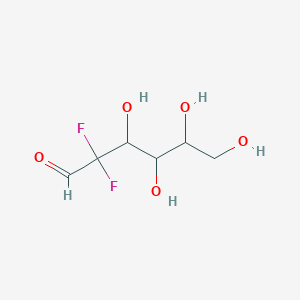


![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
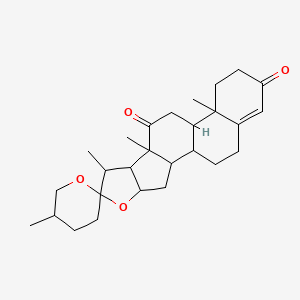
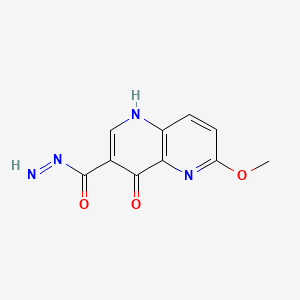
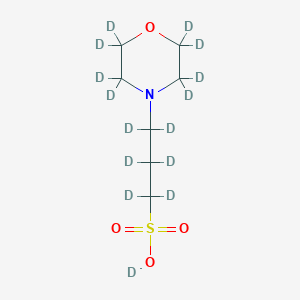
![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)
